2-Decylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylcyclohexanone is an organic compound belonging to the class of cyclohexanones It features a cyclohexane ring substituted with a decyl group at the second position and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decylcyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of decylphenol followed by oxidation. This method is favored for its efficiency and scalability. The hydrogenation step is carried out using a metal catalyst such as palladium on carbon, while the oxidation step employs oxidizing agents like potassium permanganate or chromium trioxide.
Chemical Reactions Analysis
Types of Reactions: 2-Decylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The decyl group can undergo substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), often in the presence of light or a catalyst.
Major Products:
Oxidation: Decylcyclohexanoic acid.
Reduction: 2-Decylcyclohexanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Decylcyclohexanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Decylcyclohexanone largely depends on its interaction with biological targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic decyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Cyclohexanone: Lacks the decyl group, making it less hydrophobic.
2-Octylcyclohexanone: Similar structure but with a shorter alkyl chain.
2-Dodecylcyclohexanone: Similar structure but with a longer alkyl chain.
Uniqueness: 2-Decylcyclohexanone is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its intermediate chain length provides a balance between solubility and membrane interaction, distinguishing it from shorter or longer alkyl chain analogs.
Properties
CAS No. |
59386-47-9 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-decylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
OASJUYZPOKLVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.